molecular formula C9H6Cl2N2O B8754416 6,7-Dichloro-3-methyl-quinoxalin-2-ol

6,7-Dichloro-3-methyl-quinoxalin-2-ol

Cat. No. B8754416
M. Wt: 229.06 g/mol
InChI Key: ZBIPLAACWXHSAK-UHFFFAOYSA-N
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Patent
US06927214B1

Procedure details

POCl3 was added to 6,7-Dichloro-3-methyl-1H-quinoxalin-2-one (10 g, 44 mmol) and 4-dimethylaminopyridine (1 g) and the mixture was refluxed for 0.5 hours. After cooling, the mixture was poured onto ice (500 ml), filtered and washed with water to afford the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Cl:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[Cl:17])[NH:13][C:12](=O)[C:11]([CH3:19])=[N:10]2>CN(C)C1C=CN=CC=1>[Cl:3][C:12]1[C:11]([CH3:19])=[N:10][C:9]2[C:14](=[CH:15][C:16]([Cl:17])=[C:7]([Cl:6])[CH:8]=2)[N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2N=C(C(NC2=CC1Cl)=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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